REACTION_CXSMILES
|
[N:1]1([C:5]2[CH:6]=[CH:7][C:8]([N+:11]([O-])=O)=[N:9][CH:10]=2)[CH2:4][CH2:3][CH2:2]1>C(O)C.[Pd]>[N:1]1([C:5]2[CH:6]=[CH:7][C:8]([NH2:11])=[N:9][CH:10]=2)[CH2:4][CH2:3][CH2:2]1
|
Name
|
5-(azetidin-1-yl)-2-nitropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCC1)C=1C=CC(=NC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
65 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
ADDITION
|
Details
|
the filtrate is diluted with 7N ammoniacal methanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness at 30° C. under reduced pressure
|
Type
|
CUSTOM
|
Details
|
an insoluble material is removed
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
after evaporation to dryness
|
Type
|
CUSTOM
|
Details
|
is chromatographed on a silica cartridge, elution
|
Type
|
ADDITION
|
Details
|
being carried out with a mixture of dichloromethane and 7N ammoniacal methanol (90/10)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC1)C=1C=CC(=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 185 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |